molecular formula C43H59NO17 B000233 Docetaxel trihydrate CAS No. 148408-66-6

Docetaxel trihydrate

Cat. No. B000233
M. Wt: 861.9 g/mol
InChI Key: XCDIRYDKECHIPE-QHEQPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Docetaxel trihydrate synthesis involves complex chemical processes. Mikhail and Allen (2010) described the synthesis of poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles containing docetaxel, highlighting the chemical conjugation of the drug to the micelle-forming block, significantly affecting micelle morphology and drug release behavior (Mikhail & Allen, 2010). Furthermore, a study by Ma et al. (2016) on the synthesis of a water-soluble prodrug of docetaxel with an amino acid linker shows innovative approaches to improving docetaxel's solubility and efficacy (Ma et al., 2016).

Molecular Structure Analysis

The molecular structure of docetaxel trihydrate plays a crucial role in its chemical behavior and interaction with biological molecules. The structure is characterized by a complex arrangement of rings and functional groups, which contribute to its mechanism of action in disrupting microtubule function. The modification of the docetaxel molecule, such as the synthesis of silicate esters, can independently control hydrophobicity and hydrolytic stability, indicating the significance of molecular structure in drug formulation and delivery strategies (Wohl et al., 2014).

Chemical Reactions and Properties

Docetaxel undergoes various chemical reactions that are pivotal for its activation and function as a chemotherapeutic agent. The conjugation of docetaxel to polymeric micelles for controlled delivery exemplifies the chemical modifications used to enhance its therapeutic properties. The formation of a pH-sensitive PLA-PEG-folate based polymeric micelle for docetaxel delivery showcases the chemical engineering involved in creating more efficient drug delivery systems (Hami et al., 2014).

Physical Properties Analysis

The physical properties of docetaxel trihydrate, such as solubility and stability, are critical for its formulation and therapeutic efficacy. Studies on solid lipid nanoparticles (SLNs) for oral delivery of docetaxel have shown enhanced intestinal absorption and lymphatic uptake, highlighting the importance of physical property manipulation in improving bioavailability (Cho et al., 2014).

Chemical Properties Analysis

Docetaxel's chemical properties, including reactivity and interaction with biological molecules, underpin its use as a potent anticancer drug. The development of a stability-indicating RP-HPLC method for docetaxel trihydrate by Rarokar and Khedekar (2019) underscores the importance of understanding and controlling the chemical properties of docetaxel to ensure its stability and effectiveness in pharmaceutical formulations (Rarokar & Khedekar, 2019).

Scientific Research Applications

Solid State Characterization

  • Characterization by X-ray Powder Diffraction and Thermogravimetry : Docetaxel trihydrate, a stoichiometric hydrate, is stable under ambient conditions. Studies using X-ray powder diffraction and thermogravimetric experiments helped understand structural changes between the trihydrate and dehydrated forms (Zaske, Perrin, & Leveiller, 2001).

Analytical Method Development

  • RP-HPLC Method Development : Research developed a reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating docetaxel trihydrate in bulk drug and pharmaceutical forms, demonstrating its simplicity, robustness, and stability (Rarokar & Khedekar, 2019).

Nanotechnology Applications

  • Development of Self-assembled Nanocarriers : Self-assembled nanocarriers (SANs) were engineered for docetaxel trihydrate, showing high entrapment efficiency and improved cytotoxicity in cell line studies, suggesting SANs as an effective approach for controlled delivery of antineoplastics (Rarokar, Khedekar, Bharne, & Umekar, 2019).
  • Enhancing Therapy with Nanotechnology : Nanotechnology has provided new drug delivery systems for docetaxel, improving water solubility and minimizing side effects while increasing tumor-targeting distribution (Zhang & Zhang, 2013).

Enhanced Drug Delivery

  • Solid Lipid Nanoparticles for Oral Delivery : Research focused on surface-modified solid lipid nanoparticles (SLNs) for oral delivery of docetaxel, resulting in enhanced intestinal absorption and lymphatic uptake (Cho, Park, Yoon, & Kim, 2014).

Gene Expression Profiling for Treatment Response

  • Predicting Response in Breast Cancer : Studies have utilized gene expression profiling to predict the clinical response to docetaxel in breast cancer patients, identifying specific genetic markers associated with drug resistance (Iwao-Koizumi et al., 2005).

Pharmacological Research

  • Pharmacokinetic and Biodistribution Profile : Research on PLGA and PLGA-PEG nanoparticles loaded with docetaxel for intravenous application has shown changes in pharmacokinetics and biodistribution, affecting drug's efficacy and safety profile (Rafiei & Haddadi, 2017).

Enhanced Antitumor Activity

  • Silk Fibroin Nanoparticles for Breast Cancer : A study designed silk-fibroin-based nanoparticles loaded with docetaxel, which significantly improved cytotoxic potential against breast cancer cell lines compared to free drug (Al Saqr et al., 2021).

Safety And Hazards

The use of docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Future Directions

Development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials . Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future . The mesoporous silica could be a great potential nanocarrier in colonic delivery with optimal drug content and controlled release docetaxel trihydrate .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDIRYDKECHIPE-QHEQPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872444
Record name Docetaxel trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

861.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxel trihydrate

CAS RN

148408-66-6
Record name Docetaxel [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docetaxel trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15H5577CQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel trihydrate
Reactant of Route 2
Docetaxel trihydrate
Reactant of Route 3
Docetaxel trihydrate
Reactant of Route 4
Docetaxel trihydrate
Reactant of Route 5
Docetaxel trihydrate
Reactant of Route 6
Docetaxel trihydrate

Citations

For This Compound
178
Citations
NR Rarokar, PB Khedekar - Journal of drug delivery and …, 2017 - jddtonline.info
… between Docetaxel trihydrate and the used polymers. … The Docetaxel trihydrate loaded SANs prepared by PF127 was … with the bioavailability of docetaxel trihydrate, the formulation of …
Number of citations: 12 jddtonline.info
NR Rarokar, PB Khedekar, AP Bharne… - International journal of …, 2019 - Elsevier
Self-assembled nanocarriers (SANs) as a novel colloidal controlled delivery for docetaxel trihydrate (DTX) were engineered by high-pressure homogenization method to overcome the …
Number of citations: 18 www.sciencedirect.com
RK Khurana, S Beg, D Lal, OP Katare… - Current …, 2015 - ingentaconnect.com
… for analysis of docetaxel trihydrate in human plasma … with adequate stability of the docetaxel trihydrate in human plasma. The … for estimation of docetaxel trihydrate in human plasma with …
Number of citations: 21 www.ingentaconnect.com
L Vella-Zarb, RE Dinnebier, U Baisch - Crystal growth & design, 2013 - ACS Publications
… of tiny colorless crystals of docetaxel trihydrate (DOW3), suitable for data collection. … Hirshfeld surface of docetaxel trihydrate DOW3P at 20 C (left), docetaxel trihydrate DOW at 70 C (…
Number of citations: 14 pubs.acs.org
NR Rarokar, PB Khedekar - Journal of Drug Delivery and …, 2019 - jddtonline.info
… RP-HPLC method for estimation of docetaxel trihydrate which should be a suitable, simple, … which is useful for the estimation of docetaxel trihydrate in bulk drug and in pharmaceutical …
Number of citations: 1 jddtonline.info
S Majumdar, M Mondal, A Bose, AK Kar, R Mazumder - 2023 - researchsquare.com
Background Mesoporous silica-loaded docetaxel trihydrate nanoparticles are the potential to target drug delivery toward a specific region with high stability and predictable release at …
Number of citations: 2 www.researchsquare.com
JJ Moes - 2013 - dspace.library.uu.nl
… We chose to use a target concentration of 200 µg/mL, which is approximately 40 times the equilibrium solubility of docetaxel trihydrate (4). Moreover, to reach the target concentration …
Number of citations: 2 dspace.library.uu.nl
S Jose, TA Cinu, R Sebastian, MH Shoja, NA Aleykutty… - Polymers, 2019 - mdpi.com
… Docetaxel trihydrate was obtained as a gift sample from Mac Chem Products Pvt Ltd. (Mumbai, India). The PLGA (50:50), polyvinyl alcohol (PVA), coumarin-6, and human transferrin (Tf) …
Number of citations: 63 www.mdpi.com
T Lakshmi Kumar, P Guleria, P Vishweshwar… - Journal of Inclusion …, 2010 - Springer
… are similar to the form B of docetaxel trihydrate. 1 · ACN complex unit cell parameters and space group are similar to the marketed form A of docetaxel trihydrate. The bottom line is “…
Number of citations: 5 link.springer.com
N Rarokar, R Agrawal, S Yadav, P Khedekar… - Journal of Molecular …, 2023 - Elsevier
… This linkage between FA and Pluronic® F68 could also be responsible for the lower cellular viability and improvement in the antiproliferative effect of docetaxel trihydrate in MDA-MB-…
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.